molecular formula C22H29N5O3 B5562702 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5562702
M. Wt: 411.5 g/mol
InChI Key: CUSDZWUXFNMVKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although the specific synthesis of "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is not detailed in the available literature, the synthesis of related compounds involves complex organic reactions, including nucleophilic substitution, amide formation, and cyclization processes. These methods provide insights into potential synthetic routes for our target compound, involving key steps like the formation of the pyrimidine core and subsequent functionalization with piperazinyl and piperidinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrimidines with various substituents, has been characterized using techniques like X-ray crystallography. These analyses reveal the planar geometry of the pyrimidine ring, the spatial arrangement of substituents, and potential for intermolecular interactions, crucial for understanding the chemical behavior of "4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-Inflammatory and Analgesic Agents : A study focused on synthesizing novel heterocyclic compounds, including ones similar to the chemical , for their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antiviral and Cytotoxic Agents : Another research synthesized and screened compounds, including pyridopyrimidines, for in vitro antiviral and antitumor activities. Certain compounds exhibited a broad spectrum of antitumor activity, with some showing moderate selectivity toward leukemia cell lines (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Chemical and Physical Properties

  • Molecular Recognition in Pharmaceuticals : A study on pyrimidines, including compounds with aminopyrimidine fragments found in DNA, emphasized the importance of molecular recognition involving hydrogen bonding in pharmaceutical action. This research could aid in understanding how drugs containing similar structures interact with biological systems (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Agricultural Applications

  • Plant Growth Retardants : Pyrimidine compounds, among others, have been used in agricultural and horticultural applications as plant growth retardants. They provide insights into the regulation of terpenoid metabolism, which is linked to cell division, elongation, and senescence in plants (Grossmann, 1990).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Piperidine derivatives, similar in structure to the compound , have been investigated for their properties as corrosion inhibitors in metals. This research offers insights into developing new materials or coatings that can protect against corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Future Directions

The future directions for research on “4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-29-18-14-17(15-19(16-18)30-2)21(28)26-12-10-25(11-13-26)20-6-7-23-22(24-20)27-8-4-3-5-9-27/h6-7,14-16H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSDZWUXFNMVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxyphenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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